Methyl 3-formyl-2-hydroxybenzoate
Description
Properties
IUPAC Name |
methyl 3-formyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMFKZMNIHLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323173 | |
| Record name | methyl 3-formyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-05-1 | |
| Record name | NSC403259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-formyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl salicylate using hexamethylenetetramine in the presence of strong acids such as polyphosphoric acid or trifluoroacetic acid . Another method includes the Wittig reaction with phosphonium ylides to form a pyran ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature stable reagents and conditions to ensure high yield and purity. The compound is typically produced in large quantities for use as a reagent in the synthesis of coumarins and spiropyrans .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Methyl 3-carboxy-2-hydroxybenzoate.
Reduction: Methyl 3-hydroxymethyl-2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
MFHB serves as a crucial reagent in organic synthesis, particularly in the formation of complex molecules such as:
- Coumarins : Known for their wide range of biological activities.
- Spiropyrans : Compounds with applications in photochromic materials.
Biology
Recent studies have highlighted the potential biological activities of MFHB:
- Antimicrobial Properties : Demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its use as a lead compound for new antimicrobial agents.
- Antioxidant Activity : In vitro assays showed that MFHB effectively scavenges free radicals, indicating its potential in formulations aimed at reducing oxidative stress-related damage.
Medicine
MFHB is being explored for its therapeutic potential:
- Enzyme Inhibition Studies : Research indicates that MFHB can inhibit specific enzymes involved in metabolic pathways, opening avenues for drug development against metabolic disorders.
Antimicrobial Efficacy
A study investigating the antimicrobial effects of MFHB revealed that it significantly inhibited the growth of common bacterial pathogens. This property positions MFHB as a promising candidate for developing new antimicrobial agents.
Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of MFHB demonstrated its ability to scavenge free radicals effectively. This suggests potential applications in cosmetic formulations aimed at reducing oxidative stress-related skin damage.
Enzyme Inhibition Studies
Research focused on MFHB's ability to inhibit enzymes involved in metabolic pathways showed promising results. Modifications to this compound could enhance its efficacy as a therapeutic agent against various metabolic disorders.
Mechanism of Action
The mechanism of action of methyl 3-formyl-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Methyl 3-formyl-2-methoxybenzoate (CAS: 186312-96-9)
- Structural Difference : The hydroxyl group in Methyl 3-formyl-2-hydroxybenzoate is replaced by a methoxy (-OCH₃) group.
- Impact on Properties :
- Reactivity : The methoxy group is less acidic than the hydroxyl group, reducing hydrogen-bonding capacity and altering participation in acid-catalyzed reactions.
- Electronic Effects : Methoxy is an electron-donating group, which increases electron density on the aromatic ring compared to the electron-withdrawing formyl group. This may influence electrophilic substitution patterns.
Methyl 3-formyl-2-nitrobenzoate (CAS: 50573-74-5)
- Structural Difference: A nitro (-NO₂) group replaces the hydroxyl group at the 2-position.
- Impact on Properties :
- Electronic Effects : The nitro group is strongly electron-withdrawing, further deactivating the aromatic ring and directing electrophilic attacks to specific positions.
- Stability : Nitro groups enhance thermal stability but may render the compound more sensitive to reduction reactions.
- Applications: Potential use in explosives or agrochemicals, diverging from the parent compound’s role in synthesis .
Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5)
- Structural Difference : A bromine atom is introduced at the 5-position.
- Impact on Properties :
- Reactivity : Bromine facilitates halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Physical Properties : Increased molecular weight (due to Br) may elevate melting/boiling points compared to the parent compound.
- Applications : Valuable in synthesizing brominated aromatic frameworks for pharmaceuticals or materials science .
Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate
- Structural Differences :
- Ethyl ester instead of methyl.
- Additional hydroxyl groups at 4- and 6-positions and a chloro substituent at 3-position.
- Impact on Properties :
- Solubility : Multiple hydroxyl groups enhance water solubility.
- Reactivity : Chloro and hydroxyl groups enable diverse functionalization (e.g., nucleophilic substitution).
- Applications: Potential use in natural product synthesis or as a multi-functional building block .
Comparative Analysis of Key Properties
Biological Activity
Methyl 3-formyl-2-hydroxybenzoate (MFHB) is an organic compound characterized by its unique combination of functional groups, specifically a formyl group and a hydroxyl group attached to a benzene ring. This structural configuration suggests significant potential for various biological activities, which have been the subject of recent research.
Chemical Structure and Properties
MFHB has the molecular formula C9H10O4 and features both an aldehyde and a hydroxyl group, contributing to its reactivity and biological significance. The presence of these functional groups allows for diverse interactions with biological molecules, particularly proteins and enzymes.
The biological activity of MFHB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to its aldehyde group. This interaction can potentially alter the function of these biomolecules, leading to various biological effects. Additionally, the hydroxyl group can engage in hydrogen bonding, enhancing its interaction with other biological targets.
Biological Activities
Research indicates that MFHB exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that MFHB possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is likely linked to its ability to modify proteins involved in bacterial metabolism and virulence .
- Antioxidant Properties : The compound's structure suggests it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .
- Enzyme Inhibition : MFHB has been explored for its potential as an enzyme inhibitor. Its interaction with enzymes could lead to applications in drug development, particularly in targeting metabolic pathways in diseases such as cancer .
Comparative Analysis
To better understand MFHB's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| Methyl 3-hydroxybenzoate | Lacks the formyl group; different reactivity and applications. |
| Methyl 4-hydroxybenzoate | Hydroxyl group at the para position; used in similar pathways. |
| Methyl 3-formyl-4-hydroxybenzoate | Similar structure but different position of the formyl group. |
| Methyl 5-chloro-3-formyl-2-hydroxybenzoate | Chlorine substituent enhances electrophilicity; altered activity. |
This table illustrates how the specific arrangement of functional groups in MFHB contributes to its distinct biological properties compared to other related compounds.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial effects of MFHB demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that MFHB could serve as a potential lead compound for developing new antimicrobial agents .
- Antioxidant Activity Assessment : In vitro assays assessing the antioxidant capacity of MFHB revealed that it effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage .
- Enzyme Inhibition Studies : Research focused on MFHB's ability to inhibit specific enzymes involved in metabolic pathways showed promising results, indicating that modifications to this compound could enhance its efficacy as a therapeutic agent against metabolic disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-formyl-2-hydroxybenzoate, and how is regioselectivity achieved during formylation?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or formylation of methyl 2-hydroxybenzoate derivatives. For regioselectivity, directing groups (e.g., hydroxyl or methoxy substituents) are critical. Evidence from triazine-based syntheses (e.g., using trichlorotriazine intermediates) highlights the role of stepwise functionalization to control substitution patterns . Flow chemistry methods, as demonstrated for bromo-formylbenzoic acids, may improve yield and reduce toxic solvent use (e.g., replacing CCl₄ with greener alternatives) . Characterization via NMR (¹H/¹³C) and IR spectroscopy is essential to confirm the formyl group’s position and purity.
Q. What spectroscopic and crystallographic techniques are recommended for structural validation?
- Methodological Answer :
- Spectroscopy : ¹H NMR (to identify aromatic protons and formyl proton at ~9-10 ppm) and ¹³C NMR (to confirm carbonyl groups). IR spectroscopy detects C=O stretches (~1700 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves spatial arrangements, as seen in related methyl hydroxy-methoxybenzoate derivatives . For unstable crystals, low-temperature data collection is advised.
Q. How should this compound be handled to ensure safety and stability?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the formyl group.
- Safety : Use PPE (gloves, goggles) due to irritant properties. Waste must be segregated and treated by certified hazardous waste services, as outlined in safety protocols for analogous esters .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity in nucleophilic addition reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the formyl group’s LUMO localization predicts reactivity toward amines or hydrazines. Comparative studies on alkyl benzoate analogs demonstrate how substituents (e.g., methoxy) modulate electronic effects .
Q. What strategies mitigate side reactions (e.g., self-condensation) during functionalization of the formyl group?
- Methodological Answer :
- Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor mono-adducts.
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) to reduce competing reactions. Evidence from triazine syntheses shows that steric hindrance from bulky substituents can suppress dimerization .
Q. How does the crystal packing of this compound derivatives influence their bioactivity?
- Methodological Answer : SCXRD analysis reveals intermolecular interactions (e.g., H-bonding between hydroxyl and carbonyl groups) that stabilize supramolecular assemblies. For example, methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate exhibits a layered structure due to π-π stacking, which may enhance binding to biological targets like DNA, as observed in benzothiazine studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow systems improve scalability and reproducibility by ensuring precise temperature/residence time control. For chiral analogs, asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution may be required. Refer to flow chemistry protocols for bromo-formylbenzoic acids as a model .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
